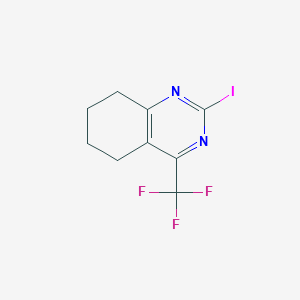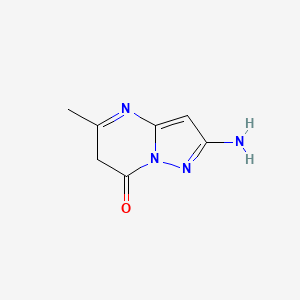
4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-: is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For this specific compound, the synthesis might involve the reaction of a nitrile oxide with a suitable alkene or alkyne precursor under controlled conditions. Catalysts such as copper (I) or ruthenium (II) are often used to facilitate these reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of molecular iodine and hydroxylamine for the cycloaddition reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding reduced forms.
Substitution: Isoxazole compounds can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Medicine: Medicinally, isoxazole derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, these compounds are used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- involves its interaction with specific molecular targets in the body. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Isoxazole: The parent compound with a simpler structure.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Isoxazolecarboxylic Acids: Compounds with a carboxylic acid group attached to the isoxazole ring.
Uniqueness: 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. These unique features make it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
35053-71-5 |
|---|---|
Fórmula molecular |
C13H16N4O3 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
N-methyl-5-(methylcarbamoylamino)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-14-11(18)9-10(8-6-4-3-5-7-8)17-20-12(9)16-13(19)15-2/h3-7,9,12H,1-2H3,(H,14,18)(H2,15,16,19) |
Clave InChI |
LSNXEDYXKIMDLH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1C(ON=C1C2=CC=CC=C2)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


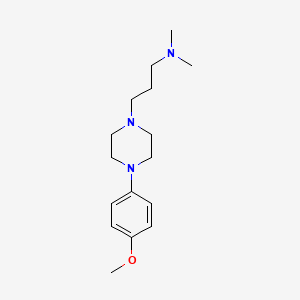
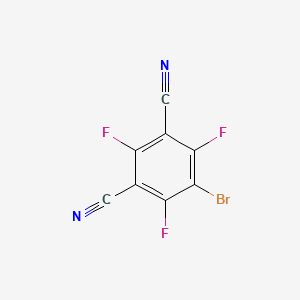
![rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B15197333.png)

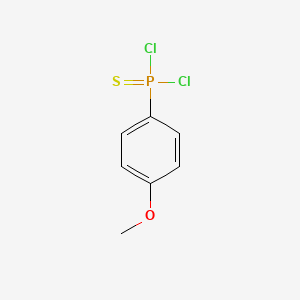
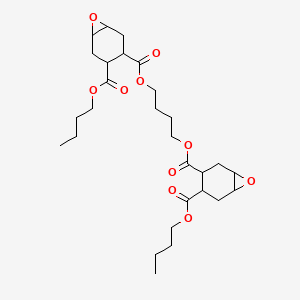
![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
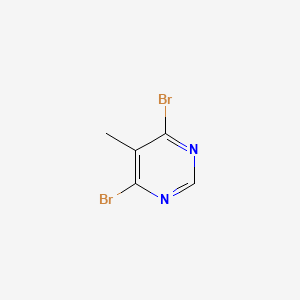
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)

![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
